Technical Profile: 1-Phenyl-3-methylbutan-1-ol
Technical Profile: 1-Phenyl-3-methylbutan-1-ol
Chemical Identity, Synthesis, and Applications in Drug Development
Abstract
1-Phenyl-3-methylbutan-1-ol (CAS: 1565-86-2), also known as
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
Nomenclature and Classification
-
Common Names: Isobutyl phenyl carbinol;
-isobutylbenzenemethanol -
CAS Registry Number: 1565-86-2 (Racemic)[3]
-
Molecular Formula:
[2][4][5] -
Molecular Weight: 164.25 g/mol
Structural Analysis
The molecule consists of a phenyl ring attached to a 1-hydroxy-3-methylbutyl chain. The C1 carbon is chiral, existing as (R)- and (S)-enantiomers. The bulky isobutyl group at the
Physicochemical Data Table
| Property | Value | Source/Method |
| Physical State | Colorless to pale yellow liquid | Experimental |
| Boiling Point | ~235–240 °C (Predicted) | Derived from 3-phenyl-1-butanol |
| Density | 0.965 g/cm³ | Standard Estimate |
| LogP (Lipophilicity) | 2.8 | Computed (XLogP3) [1] |
| H-Bond Donors | 1 | Hydroxyl group |
| H-Bond Acceptors | 1 | Hydroxyl oxygen |
| Solubility | Insoluble in water; Soluble in EtOH, Et₂O, DCM | Lipophilic nature |
Spectroscopic Characterization
Accurate identification of 1-phenyl-3-methylbutan-1-ol relies on distinguishing the benzylic methine proton and the terminal isopropyl methyls.
Nuclear Magnetic Resonance ( H-NMR)
Solvent:
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Ar-H | 7.25 – 7.35 | Multiplet | 5H | Phenyl ring protons |
| C1-H | 4.68 | Doublet of doublets (dd) | 1H | Benzylic methine (chiral center) |
| OH | 2.10 | Broad Singlet | 1H | Hydroxyl (exchangeable) |
| C2-H | 1.65 – 1.80 | Multiplet | 1H | Methine of isobutyl group |
| C2-H | 1.50 – 1.65 | Multiplet | 2H | Methylene bridge |
| C3-CH | 0.94 | Doublet ( | 6H | Isopropyl methyls |
Mass Spectrometry (MS-EI)
-
Molecular Ion (
): m/z 164 (Weak)[4] -
Base Peak: m/z 107 (
) – Result of -cleavage losing the isobutyl group. -
Tropylium Ion: m/z 91 (
) – Characteristic of benzyl derivatives.
Synthetic Pathways and Protocols
Two primary routes exist for synthesizing 1-phenyl-3-methylbutan-1-ol: the nucleophilic addition of isobutylmagnesium bromide to benzaldehyde (Grignard) and the reduction of isovalerophenone.
Pathway Visualization
The following diagram outlines the logical flow of synthesis and potential downstream transformations.
Figure 1: Synthetic routes to 1-phenyl-3-methylbutan-1-ol showing Grignard addition and Ketone reduction pathways.
Protocol A: Grignard Synthesis (Laboratory Scale)
Objective: Synthesis of racemic 1-phenyl-3-methylbutan-1-ol via carbon-carbon bond formation.
Reagents:
-
Benzaldehyde (10.6 g, 100 mmol)
-
Isobutyl bromide (15.1 g, 110 mmol)
-
Magnesium turnings (2.7 g, 110 mmol)
-
Anhydrous Diethyl Ether or THF (100 mL)
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck flask under
, add Mg turnings and a crystal of iodine. Add 5 mL of isobutyl bromide solution to initiate the formation of the Grignard reagent (isobutylmagnesium bromide). -
Formation: Once reflux begins (turbidity/heat), add the remaining isobutyl bromide dropwise over 30 minutes. Reflux for an additional hour to ensure complete consumption of Mg.
-
Addition: Cool the Grignard solution to 0°C. Add benzaldehyde (diluted in 20 mL ether) dropwise. The reaction is exothermic; maintain temperature
°C. -
Quench: Stir for 2 hours at room temperature. Pour the mixture into ice-cold saturated
solution. -
Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify the crude oil via vacuum distillation or flash column chromatography (Hexanes:EtOAc 9:1) to yield the pure alcohol.
Validation:
-
Check IR for disappearance of carbonyl stretch (
) and appearance of broad OH stretch ( ).
Protocol B: Enantioselective Reduction (Biocatalytic/Chemical)
Objective: Synthesis of chiral (S)- or (R)-1-phenyl-3-methylbutan-1-ol from isovalerophenone.
Reagents:
-
Isovalerophenone (1.0 eq)
-
Sodium Borohydride (
) (for racemic) OR Chiral CBS Catalyst (for enantioselective) -
Methanol (solvent)
Mechanism: The hydride attacks the carbonyl carbon. In the presence of a chiral catalyst (e.g., Corey-Bakshi-Shibata) or enzyme (e.g., Baker's Yeast), the hydride delivery is sterically directed to one face of the planar ketone, inducing chirality.
Applications in Drug Development[11]
Chiral Auxiliary and Linker
The 1-phenyl-3-methylbutan-1-ol scaffold serves as a robust linker in fragment-based drug discovery (FBDD). Its lipophilic isobutyl tail facilitates hydrophobic pocket binding, while the benzylic hydroxyl allows for esterification or etherification to attach pharmacophores.
Precursor for CNS Agents
Derivatives of phenyl-alkanols are often explored in Central Nervous System (CNS) drug discovery due to their ability to cross the blood-brain barrier (BBB). The structural motif resembles fragments found in antihistamines and anticholinergics.
Fragrance Industry
Like many phenylethanol derivatives, this compound possesses a green, floral, and slightly earthy olfactory profile, making it a candidate for fixatives in perfumery, which often overlaps with fine chemical synthesis in pharma supply chains.
Safety and Handling (MSDS Summary)
Hazard Classification:
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Acute Toxicity (Oral): Not classified as highly toxic, but harmful if swallowed in large quantities.
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Use within a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from strong oxidizing agents (e.g., chromates, permanganates) to prevent uncontrolled oxidation to the ketone or benzoic acid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12487504, 3-methyl-1-phenylbutan-1-ol. Retrieved from [Link]
-
ChemSrc (2025). 1-phenyl-3-methyl-1-butanol | CAS#:1565-86-2 Information and Properties. Retrieved from [Link]
- Royal Society of Chemistry.ChemSpider Search and NMR Data Repositories.
Sources
- 1. 1-PHENYL-3-BUTEN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 2. alpha-(2-Methylpropyl)benzenemethanol | C11H16O | CID 12487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-phenyl-3-methyl-1-butanol | CAS#:1565-86-2 | Chemsrc [chemsrc.com]
- 4. 3-Methyl-1-phenylbutan-1-OL|1565-86-2 [benchchem.com]
- 5. scribd.com [scribd.com]
